molecular formula C17H13Cl2N3O B213842 N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B213842
M. Wt: 346.2 g/mol
InChI Key: OHXNXVUKAIIPMO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can inhibit the growth of cancer cells, reduce inflammation, and improve intestinal barrier function. In vivo studies have shown that N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can reduce tumor growth, alleviate pain symptoms, and improve glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several advantages for lab experiments, including its ability to selectively activate PPARγ, its low toxicity, and its stability in biological systems. However, N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide also has limitations, including its low solubility and poor bioavailability.

Future Directions

There are several future directions for N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its interactions with other biological molecules. Additionally, the use of N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in combination with other drugs or therapies may enhance its therapeutic potential. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in scientific research and clinical applications.
Conclusion
N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of PPARγ, leading to reduced inflammation and improved glucose and lipid metabolism. N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been studied for its potential applications in cancer, inflammatory bowel disease, and neuropathic pain. While N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several advantages for lab experiments, further research is needed to fully understand its potential in scientific research and clinical applications.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 4-chloro-1H-pyrazole in the presence of potassium carbonate and copper (I) iodide. The resulting product is then reacted with benzoyl chloride in the presence of triethylamine to obtain N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neuropathic pain. In cancer research, N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory bowel disease research has demonstrated that N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can reduce inflammation and improve intestinal barrier function. In neuropathic pain research, N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been shown to alleviate pain symptoms and reduce inflammation.

properties

Product Name

N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H13Cl2N3O/c18-14-9-20-22(11-14)10-12-4-3-5-13(8-12)17(23)21-16-7-2-1-6-15(16)19/h1-9,11H,10H2,(H,21,23)

InChI Key

OHXNXVUKAIIPMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

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